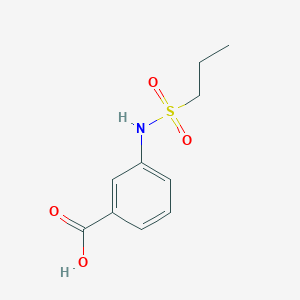
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
説明
The compound 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and synthetic compounds with pharmacological interest. The presence of a carboxylic acid group in the molecule suggests potential for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been explored in various studies. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been shown to yield mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids. The use of pyridine as a solvent was found to induce diastereoselectivity, favoring the trans isomer. Subsequent transformations of the carboxylic acid group led to the formation of cyclic aminomethyl groups, resulting in new tetrahydroisoquinolinones with pharmacophoric substituents .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid itself is not directly discussed in the provided papers. However, related organotin(IV) carboxylates based on similar structural frameworks have been synthesized and characterized, revealing complex molecular structures with supramolecular organizations mediated through hydrogen bonding and π-π interactions. These structures exhibit luminescent properties and have been studied for their antitumor activities .
Chemical Reactions Analysis
The decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been investigated, demonstrating that the reaction can yield 4-substituted isoquinoline derivatives. The yield of these reactions is dependent on the choice of solvent, with acetophenone and benzaldehyde being specifically mentioned. This indicates that the carboxylic acid group in such compounds is reactive and can undergo decarboxylation under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are not explicitly detailed in the provided papers, the studies on related compounds suggest that these properties can be influenced by the presence of substituents and the molecular structure. For example, the luminescent properties and the ability to form various supramolecular structures are notable characteristics that can be associated with the chemical properties of such compounds .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of BenzoTic Derivatives: A novel series of benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (BenzoTic) has been synthesized, extending the aromatic system of Tic in various orientations. This development contributes to the field of constrained amino acids and their potential applications in medicinal chemistry (Wang & Mosberg, 1995).
Biological and Pharmacological Research
- PPARγ Agonists: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as KY-021, have been identified as potent peroxisome proliferator-activated receptor (PPAR) gamma agonists. This finding is significant in the context of diabetes treatment, as KY-021 has shown potential in reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).
Chemical Synthesis Techniques
- Efficient Synthesis Approaches: Research has been conducted on efficient methods to synthesize racemic and enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters. These methods are crucial for producing these compounds in a pure form, which is necessary for both research and potential therapeutic applications (Kammermeier, Lerch, & Sommer, 1992).
Applications in Cancer Research
- Anticancer Agent Synthesis: The tetrahydroisoquinoline moiety, including its derivatives, has been studied for its potential as an anticancer agent. Research has shown that these compounds possess a range of biological properties, including antitumor activities, highlighting their significance in the development of novel cancer therapies (Redda, Gangapuram, & Ardley, 2010).
Novel Synthesis Methods
- Three-Component Synthesis: An innovative approach involves the three-component reaction of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, resulting in the creation of novel carboxylic acids and carboxamides. This method expands the toolkit for synthesizing diverse tetrahydroisoquinoline derivatives (Schuster, Lázár, & Fülöp, 2010).
作用機序
Target of Action
BTIC is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq compounds are known to exert their effects through diverse mechanisms, potentially involving interactions with various cellular targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiq compounds, it’s likely that multiple pathways are involved .
Result of Action
Thiq compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that BTIC may have similar effects.
特性
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPAEYPYJHZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585594 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
54329-48-5 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)








